1-(trifluoromethyl)cyclopropan-1-ol
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Overview
Description
1-(Trifluoromethyl)cyclopropan-1-ol is an organic compound with the molecular formula C4H5F3O. It features a cyclopropane ring substituted with a trifluoromethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trifluoromethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of olefins using trifluoromethyl diazo compounds in the presence of metal catalysts such as rhodium or copper . The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative with high selectivity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding cyclopropane derivative without the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various substituted cyclopropanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethyl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound’s unique structural properties make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the cyclopropane ring’s strained structure can facilitate interactions with biological macromolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclopropane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-(Difluoromethyl)cyclopropan-1-ol: Contains one less fluorine atom, leading to variations in chemical and physical properties.
1-(Trifluoromethyl)cyclopropene: Features a double bond within the cyclopropane ring, resulting in distinct reactivity and applications.
Uniqueness
1-(Trifluoromethyl)cyclopropan-1-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound with a wide range of applications in various fields .
Properties
CAS No. |
1303531-72-7 |
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Molecular Formula |
C4H5F3O |
Molecular Weight |
126.08 g/mol |
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)3(8)1-2-3/h8H,1-2H2 |
InChI Key |
ZQZIYSHMRFHPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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